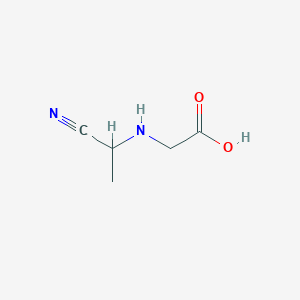
N-(1-Cyanoethyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanoethyl)glycine is an organic compound with the molecular formula C5H8N2O2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a cyanoethyl group
準備方法
Synthetic Routes and Reaction Conditions
N-(1-Cyanoethyl)glycine can be synthesized through the reaction of glycine with acrylonitrile. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the glycine, allowing it to react with acrylonitrile to form the cyanoethyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N-(1-Cyanoethyl)glycine undergoes various chemical reactions, including:
Hydrogenation: The cyano group can be reduced to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Polymerization: The compound can be polymerized to form poly(N-cyanoethylglycine), which has applications in materials science.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas, palladium on carbon catalyst, and an appropriate solvent such as ethanol.
Polymerization: Dimethylformamide (DMF) as a solvent, and an amine initiator for the polymerization process.
Major Products Formed
Hydrogenation: N-(3-Aminopropyl)glycine.
Polymerization: Poly(N-cyanoethylglycine), which is a flexible and compact polymer.
科学的研究の応用
N-(1-Cyanoethyl)glycine has several scientific research applications:
Polymer Chemistry: Used as a monomer for the synthesis of poly(N-cyanoethylglycine), which has unique properties such as solubility in aprotic solvents and flexibility.
Materials Science: The polymer derived from this compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(1-Cyanoethyl)glycine primarily involves its ability to undergo polymerization and hydrogenation reactions. The cyano group in the compound is an electron-withdrawing group, which affects the reactivity of the amino group and the overall stability of the molecule . The polymerization process involves the formation of peptide bonds, leading to the creation of a flexible and compact polymer structure .
類似化合物との比較
Similar Compounds
N-(2-Cyanoethyl)glycine: Similar in structure but with the cyano group attached to the second carbon atom instead of the first.
N-(Boc-Aminoethyl)glycine: Used in the synthesis of peptide nucleic acids and has a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness
N-(1-Cyanoethyl)glycine is unique due to its specific reactivity and the properties of the polymers derived from it. The position of the cyano group on the first carbon atom influences the polymerization process and the resulting polymer’s properties .
特性
CAS番号 |
174801-35-5 |
|---|---|
分子式 |
C5H8N2O2 |
分子量 |
128.13 g/mol |
IUPAC名 |
2-(1-cyanoethylamino)acetic acid |
InChI |
InChI=1S/C5H8N2O2/c1-4(2-6)7-3-5(8)9/h4,7H,3H2,1H3,(H,8,9) |
InChIキー |
PPMAGYWLFIDYEP-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)
![2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14155262.png)
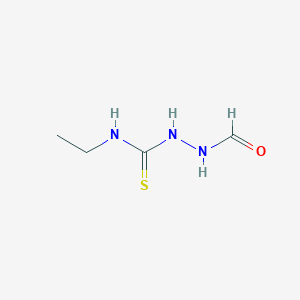
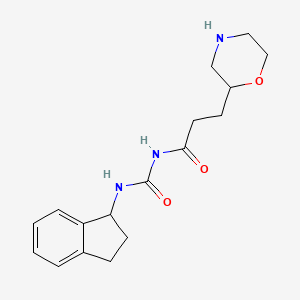
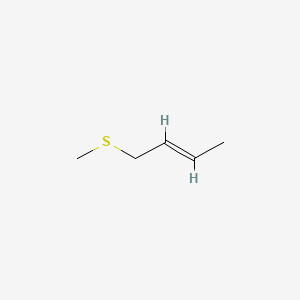
![N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B14155294.png)
![1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14155305.png)
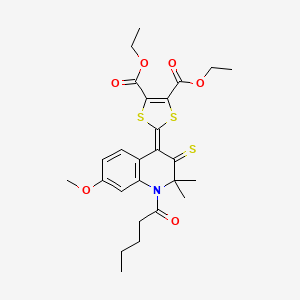
![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)
![1-[(1R,2S)-2-hydroxycyclohexyl]ethanone](/img/structure/B14155323.png)
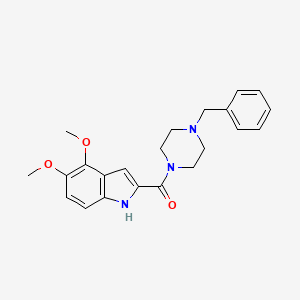
![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)
![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)

